7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H9ClN4. It has a molecular weight of 196.64 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)6-3-7(9)13-8(12-6)10-4-11-13/h3-4H,1-2H3, (H,10,11,12) . This indicates that the molecule consists of a pyrimidine ring fused with a triazole ring, with a chlorine atom attached at the 7-position and an isopropyl group at the 5-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.64 and a molecular formula of C8H9ClN4 . It is an oil at room temperature and should be stored at -10°C .Scientific Research Applications
Proteomics Research
“7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .
Anticancer Agents
This compound has been used in the design of anticancer agents . Specifically, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent antitumor activities . For instance, compound H12, a derivative, exhibited significant antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells .
Suppression of ERK Signaling Pathway
The compound has been found to suppress the ERK signaling pathway . The ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal often starts with a growth factor outside the cell and ends when the DNA in the nucleus expresses a protein and produces some change in the cell, such as cell division .
Induction of Cell Apoptosis
The compound has been found to induce cell apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
G2/M Phase Arrest
The compound has been found to cause G2/M phase arrest . The G2/M checkpoint is a point in the cell cycle at which the cell will be prevented from undergoing mitosis if certain conditions are not met. If the cell does not pass the G2/M checkpoint, it will not enter mitosis .
Regulation of Cell Cycle-Related and Apoptosis-Related Proteins
The compound has been found to regulate cell cycle-related and apoptosis-related proteins . These proteins play a crucial role in controlling the progression of cells through the cell cycle and the induction of apoptosis .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
For instance, some compounds inhibit their targets by forming π-interactions within the active site .
Biochemical Pathways
Given that similar compounds have been reported to inhibit cdk2 , it can be inferred that this compound may affect pathways related to cell cycle regulation.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against cancer cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
7-chloro-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)6-3-7(9)13-8(12-6)10-4-11-13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHISTHIFGDJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=NC=NN2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
926259-65-6 | |
Record name | 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.